3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MA-0204 is a highly selective and orally available modulator of peroxisome proliferator-activated receptor delta (PPARδ). It has shown potential as a treatment for Duchenne Muscular Dystrophy (DMD) due to its ability to improve mitochondrial function and fatty acid oxidation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MA-0204 is synthesized through a series of chemical reactions involving the formation of an imidazole ring and subsequent modifications to introduce functional groups that enhance its selectivity and potency. The synthetic route typically involves the following steps:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of trifluoromethoxyphenyl and other substituents to enhance selectivity for PPARδ.
- Final purification and characterization to ensure high purity and potency .
Industrial Production Methods
Industrial production of MA-0204 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials and reagents.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like crystallization and chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
MA-0204 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions include various derivatives of MA-0204 with modified functional groups that can enhance or alter its biological activity .
Applications De Recherche Scientifique
MA-0204 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of PPARδ and its effects on cellular metabolism.
Biology: Investigated for its role in improving mitochondrial function and fatty acid oxidation in muscle cells.
Medicine: Explored as a potential treatment for Duchenne Muscular Dystrophy and other metabolic disorders.
Industry: Utilized in the development of new therapeutic agents targeting PPARδ .
Mécanisme D'action
MA-0204 exerts its effects by selectively modulating PPARδ, a nuclear receptor involved in the regulation of genes related to fatty acid metabolism and energy homeostasis. The compound binds to PPARδ, inducing a conformational change that enhances the receptor’s ability to regulate target gene expression. This leads to increased fatty acid oxidation, improved mitochondrial function, and enhanced energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
MA-0217: Another PPARδ modulator with similar effects on mitochondrial function and fatty acid oxidation.
GW501516: A well-known PPARδ agonist with similar biological activities but different chemical structure.
Uniqueness of MA-0204
MA-0204 is unique due to its high selectivity and potency for PPARδ, with EC50 values of 0.4 nM, 7.9 nM, and 10 nM for human, mouse, and rat PPARδ, respectively. It also exhibits high protein binding, good permeability, and low potential for efflux, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C25H27F3N2O4 |
---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid |
InChI |
InChI=1S/C25H27F3N2O4/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)34-25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32) |
Clé InChI |
GYNMVDMBFKGCCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.